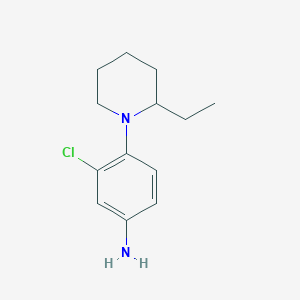

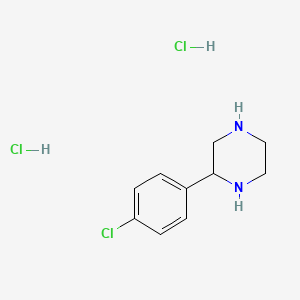

2-(4-Chlorophenyl)piperazine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(4-Chlorophenyl)piperazine dihydrochloride” is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .

Molecular Structure Analysis

The molecular formula of “2-(4-Chlorophenyl)piperazine dihydrochloride” is C10H15Cl3N2 . The average mass is 269.599 Da and the monoisotopic mass is 268.030090 Da .

Chemical Reactions Analysis

Piperazine derivatives show a wide range of biological and pharmaceutical activity . The synthesis of these derivatives involves various methods including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Applications De Recherche Scientifique

Neuropharmacological Research

2-(4-Chlorophenyl)piperazine dihydrochloride: is widely used in neuropharmacology to study the serotonin receptor system . It acts as a partial agonist at the 5-HT1A receptor and can help in understanding the role of serotonin in mood regulation and anxiety disorders. This compound is also used to investigate potential treatments for depression and other psychiatric conditions.

Proteomics Studies

In proteomics, this chemical serves as a biochemical tool for probing protein interactions and functions . It can be used to isolate and identify proteins that interact with the serotonin system, which is crucial for understanding the molecular mechanisms underlying various neurological diseases.

Development of Therapeutic Agents

Research into 2-(4-Chlorophenyl)piperazine dihydrochloride has implications for the development of new therapeutic agents . By studying its interaction with different receptors in the brain, scientists can design drugs that target specific pathways involved in neurological and psychiatric disorders.

Behavioral Studies

This compound is utilized in behavioral studies to assess the effects of serotonin modulation on behavior . It can induce changes in animal models that are indicative of altered serotonin activity, providing insights into how serotonin levels affect behavior and how this knowledge can be applied to treat related disorders.

Chemical Biology

In chemical biology, 2-(4-Chlorophenyl)piperazine dihydrochloride is used to understand the chemical basis of biological processes . It helps in mapping out the biochemical pathways involving serotonin and in identifying potential points of therapeutic intervention.

Pharmacokinetics and Metabolism

The study of the pharmacokinetics and metabolism of 2-(4-Chlorophenyl)piperazine dihydrochloride is crucial for drug development . Understanding how it is absorbed, distributed, metabolized, and excreted can inform the design of drugs with better efficacy and reduced side effects.

Mécanisme D'action

- This results in flaccid paralysis of the worm , leading to its expulsion from the intestinal lumen via normal peristalsis .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Safety and Hazards

Piperazine dihydrochloride can cause skin irritation, eye irritation, and may cause an allergic skin reaction . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . It is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and avoiding release to the environment .

Propriétés

IUPAC Name |

2-(4-chlorophenyl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2.2ClH/c11-9-3-1-8(2-4-9)10-7-12-5-6-13-10;;/h1-4,10,12-13H,5-7H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKKAACZISPRMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC=C(C=C2)Cl.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl3N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)piperazine dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Oxiran-2-ylmethoxy)benzo[D]isoxazole](/img/structure/B1356414.png)

![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)